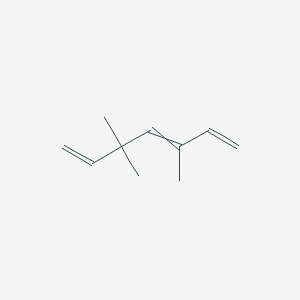
3,5,5-Trimethylhepta-1,3,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylhepta-1,3,6-triene is an organic compound with the molecular formula C10H16. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is also known by other names such as 2,5,5-Trimethyl-1,3,6-heptatriene and 3,3,6-Trimethyl-1,4,6-heptatriene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethylhepta-1,3,6-triene typically involves the use of starting materials such as isoprene and acetone. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the triene structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3,5,5-Trimethylhepta-1,3,6-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
3,5,5-Trimethylhepta-1,3,6-triene has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3,5,5-Trimethylhepta-1,3,6-triene exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in specific chemical reactions, influencing biological pathways and processes .
Comparación Con Compuestos Similares
1,6-Dimethylhepta-1,3,5-triene: Another triene with a similar structure but different substitution patterns.
Cyclohepta-1,3,5-triene: A cyclic triene with distinct chemical properties.
Uniqueness: 3,5,5-Trimethylhepta-1,3,6-triene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and applications compared to other trienes .
Propiedades
Número CAS |
103393-54-0 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
3,5,5-trimethylhepta-1,3,6-triene |
InChI |
InChI=1S/C10H16/c1-6-9(3)8-10(4,5)7-2/h6-8H,1-2H2,3-5H3 |
Clave InChI |
OZZAIYQNEKBEOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(C)(C)C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)

![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
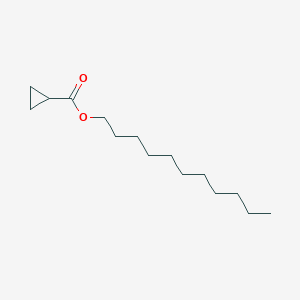
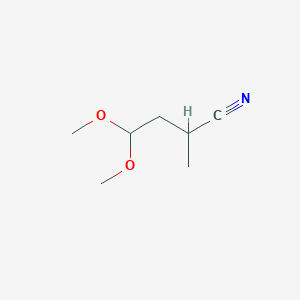
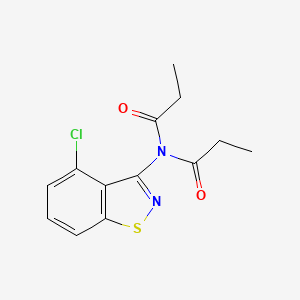
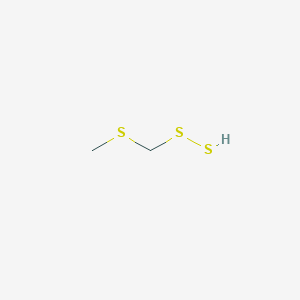
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)

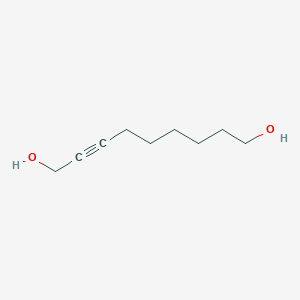
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
